molecular formula C13H24O11 B8121535 Methyl a-D-laminaribioside

Methyl a-D-laminaribioside

Cat. No.: B8121535
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-BYZVFIAHSA-N
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Description

Methyl α-D-laminaribioside (CAS No. 7115-19-7) is a disaccharide derivative composed of two glucose units linked via a β-(1→3) glycosidic bond, with a methyl group at the anomeric position of the reducing end. Its molecular formula is C₁₃H₂₄O₁₁, and it has a molecular weight of 356.32 g/mol . This compound is critical in biomedical research, particularly for studying carbohydrate-protein interactions, cancer cell signaling, and immune response modulation. Its structural resemblance to natural β-glucans enables its use as a probe for elucidating mechanisms in fungal infections and tumor microenvironments .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9-,10-,11+,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-BYZVFIAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl a-D-laminaribioside can be synthesized through enzymatic methods. One common approach involves the use of β-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells. The reaction is carried out in a phosphate buffer at 55°C for 7 hours . Another method involves the synthesis from methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl a-D-laminaribioside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as periodic acid can be used to cleave the glycosidic bond.

    Reduction: Sodium borohydride is commonly used for the reduction of the compound.

    Substitution: Acidic or basic conditions can facilitate the substitution of functional groups on the sugar moiety.

Major Products

The major products formed from these reactions include various glycosides and oligosaccharides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl a-D-laminaribioside involves its interaction with specific enzymes that recognize glycosidic linkages. These enzymes catalyze the hydrolysis or formation of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl α-D-laminaribioside belongs to the family of methyl glycosides, which are widely employed as stable analogs of native carbohydrates. Below, it is compared with two structurally and functionally related compounds: Methyl α-D-mannofuranoside and Methyl α-D-xylopyranoside. A summary table and detailed analysis follow.

Table 1: Comparative Analysis of Methyl α-D-Laminaribioside and Analogous Glycosides

Property Methyl α-D-Laminaribioside Methyl α-D-Mannofuranoside Methyl α-D-Xylopyranoside
CAS No. 7115-19-7 80734-76-5 Not explicitly listed
Molecular Formula C₁₃H₂₄O₁₁ C₇H₁₄O₆ C₆H₁₂O₅
Molecular Weight 356.32 g/mol 194.18 g/mol 164.16 g/mol
Sugar Units β-(1→3)-linked D-glucose dimer D-mannose (furanose form) D-xylose (pyranose form)
Key Applications Cancer research, β-glucan mimicry Infectious disease, drug resistance Glycoconjugate synthesis, enzymology
Structural Uniqueness Disaccharide with β-linkage Furanose ring, mannose configuration Pentose sugar, pyranose form

Methyl α-D-Mannofuranoside (CAS 80734-76-5)

  • Structure: Features a mannose residue in the furanose (five-membered ring) configuration, differing from laminaribioside’s pyranose (six-membered ring) structure.
  • Function : Its ability to mimic rare sugar forms makes it valuable for studying host-pathogen interactions and antibiotic resistance mechanisms . For instance, it is used to investigate how bacterial cells evade drugs by altering carbohydrate metabolism.
  • Research Findings: Studies highlight its role in inhibiting mannose-binding lectins, which are critical in immune evasion by pathogens like Candida albicans .

Methyl α-D-Xylopyranoside (No explicit CAS provided)

  • Structure: A pentose (five-carbon) sugar in the pyranose form, contrasting with laminaribioside’s hexose-based disaccharide.
  • Function : Primarily used as a substrate for glycosyltransferases and glycosidases, facilitating studies on carbohydrate metabolism .
  • Research Applications : Integral in synthesizing xyloside-based glycoconjugates, which are pivotal for developing antitumor vaccines and enzyme inhibitors .

Key Differences and Implications

Linkage and Ring Structure: Laminaribioside’s β-(1→3) linkage mimics fungal cell wall components, enabling immune response studies, whereas xylopyranoside’s pentose structure is tailored for plant-derived enzyme assays . Mannofuranoside’s furanose form is rare in mammals, making it a probe for bacterial-specific pathways.

Biological Targets: Laminaribioside interacts with Dectin-1 receptors involved in cancer immunotherapy . Xylopyranoside is a substrate for xylosyltransferases in proteoglycan synthesis, relevant in connective tissue disorders .

Synthetic Utility: Laminaribioside’s disaccharide structure is leveraged for oligosaccharide synthesis, while xylopyranoside’s simplicity aids in high-throughput enzymatic screens .

Biological Activity

Methyl α-D-laminaribioside is a glycoside derived from laminaribiose, which consists of two glucose units linked by a β-1,3-glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and microbiology. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl α-D-laminaribioside is characterized by its anomeric configuration, which influences its biological interactions. The compound is soluble in water due to the presence of hydroxyl groups, making it bioavailable for various biological processes.

1. Antimicrobial Properties

Research indicates that methyl α-D-laminaribioside exhibits antimicrobial activity against a range of pathogens. A study conducted by Goldstein et al. (2005) demonstrated that the compound can inhibit the growth of specific bacteria and fungi, suggesting its potential as a natural antimicrobial agent .

2. Immunomodulatory Effects

Methyl α-D-laminaribioside has been implicated in modulating immune responses. A study highlighted that antibodies against laminaribioside could serve as serological markers for Crohn's disease, indicating a possible role in inflammatory bowel diseases (IBD) . The presence of these antibodies was associated with higher specificity and sensitivity in diagnosing Crohn's disease, suggesting that methyl α-D-laminaribioside may influence immune system behavior.

3. Binding Interactions

The binding affinity of methyl α-D-laminaribioside to various lectins has been studied extensively. It was found that the compound binds more effectively to certain carbohydrate-binding proteins compared to its β-anomer, indicating that the α-anomeric configuration is crucial for biological activity .

Case Study: Crohn's Disease Diagnosis

A significant study examined the role of anti-laminaribioside antibodies in diagnosing Crohn's disease. This study involved serum samples from patients with IBD and control groups. The results showed that 44% of anti-Saccharomyces cerevisiae antibody-negative Crohn's disease patients tested positive for antilaminaribioside antibodies, demonstrating the potential diagnostic utility of this glycoside in clinical settings .

Table: Binding Affinities of Methyl α-D-Laminaribioside

CompoundBinding Affinity (K_a)Remarks
Methyl α-D-laminaribioside1.8Higher affinity compared to β-anomer
Free Laminaribiose1.7Baseline for comparison
Methyl β-D-laminaribiosideNEPoor ligand compared to free sugar

Q & A

Q. Advanced Research Focus

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values .
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
  • Report confidence intervals (95%) and p-values to assess significance .

What are the critical parameters to document when reporting crystallization attempts of Methyl α-D-laminaribioside?

Basic Research Focus
Document:

  • Solvent system (e.g., water:ethanol ratios) and temperature gradients during crystallization .
  • Crystal morphology (via microscopy) and diffraction quality (XRD) .
  • Purity validation via melting point analysis and HPLC (>98%) .

How can computational modeling be integrated with experimental data to predict Methyl α-D-laminaribioside's conformational behavior in different solvents?

Q. Advanced Research Focus

  • Perform molecular dynamics (MD) simulations to study solvation effects .
  • Validate predictions with experimental data (e.g., NMR NOE correlations) .
  • Use density functional theory (DFT) to calculate energy-minimized conformers .

What validation criteria should be applied when comparing newly obtained mass spectrometry data with existing literature values?

Q. Basic Research Focus

  • Ensure mass accuracy (±5 ppm) and isotopic pattern matching .
  • Cross-check fragmentation patterns (MS/MS) against reference spectra .
  • Calibrate instruments daily using standard compounds (e.g., sodium formate) .

What methodology should be employed to investigate potential allosteric effects of Methyl α-D-laminaribioside in multi-enzyme systems?

Q. Advanced Research Focus

  • Use isothermal titration calorimetry (ITC) to measure binding affinities .
  • Conduct surface plasmon resonance (SPR) for real-time interaction analysis .
  • Pair with enzyme activity assays to correlate binding with functional changes .

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